N-phenylpyrrolidine-1-carboxamide N-phenylpyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 5626-53-9
VCID: VC21080767
InChI: InChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14)
SMILES: C1CCN(C1)C(=O)NC2=CC=CC=C2
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

N-phenylpyrrolidine-1-carboxamide

CAS No.: 5626-53-9

Cat. No.: VC21080767

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

N-phenylpyrrolidine-1-carboxamide - 5626-53-9

Specification

CAS No. 5626-53-9
Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name N-phenylpyrrolidine-1-carboxamide
Standard InChI InChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14)
Standard InChI Key NTBKXPQLQPBJJL-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)NC2=CC=CC=C2
Canonical SMILES C1CCN(C1)C(=O)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

N-phenylpyrrolidine-1-carboxamide is characterized by specific chemical identifiers that facilitate its recognition in scientific literature and databases. The compound features a pyrrolidine ring connected to a phenyl moiety through a carboxamide functional group.

Identification Parameters

The compound is uniquely identified through several standardized parameters as presented in Table 1:

ParameterValue
CAS Number5626-53-9
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol
IUPAC NameN-phenylpyrrolidine-1-carboxamide
InChIInChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14)
InChI KeyNTBKXPQLQPBJJL-UHFFFAOYSA-N
Canonical SMILESC1CCN(C1)C(=O)NC2=CC=CC=C2
Melting Point129-134°C

Structural Characteristics

N-phenylpyrrolidine-1-carboxamide consists of a five-membered pyrrolidine ring with a nitrogen atom at position 1, connected to a carboxamide group that links to a phenyl ring. This structural arrangement contributes to its chemical reactivity and potential biological interactions. The compound contains:

  • A saturated five-membered pyrrolidine ring

  • A carboxamide functional group (–C(=O)NH–)

  • A phenyl substituent attached to the nitrogen of the carboxamide

This structural configuration enables various intermolecular interactions, including hydrogen bonding through the carboxamide group, which influences its physical properties and potential interactions with biological systems .

Physical Properties

The physical properties of N-phenylpyrrolidine-1-carboxamide influence its handling, storage, and application in various research contexts.

General Physical Properties

N-phenylpyrrolidine-1-carboxamide typically appears as a solid powder at room temperature . Its physical state and stability are important considerations for laboratory storage and usage.

Solubility and Stability

While specific solubility data is limited in the available literature, compounds with similar structures typically show solubility in organic solvents such as DMSO, methanol, and dichloromethane. The stability of the compound under various conditions affects its shelf life and application in research settings .

Synthesis Methods

Multiple synthetic approaches have been developed for preparing N-phenylpyrrolidine-1-carboxamide, each with distinct advantages in terms of yield, purity, and scalability.

Amidation Approach

One common synthetic route involves the amidation of carboxylic acid derivatives. This process typically proceeds through:

  • Formation of an activated carboxylic acid derivative from pyrrolidine-2-carboxylic acid

  • Reaction with aniline or substituted anilines to form the carboxamide bond

The reaction often employs coupling reagents such as carbodiimides or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Alternative Synthetic Routes

An alternative synthesis pathway involves the reaction of 1-isothiocyanatobenzene with pyrrolidine. This approach has been documented in the literature:

"The title compound, C₁₁H₁₄N₂S, was prepared by the reaction of 1-isothiocyanatobenzene and pyrrolidine. A mixture of the 1-isothiocyanatobenzene (0.1 mol), and pyrrolidine (0.1 mol) was stirred in refluxing ethanol (20 mL) for 4 h to afford the title compound (0.080 mol, yield 80%)" .

While this reference describes the synthesis of the thioamide analog, a similar approach can be adapted for the carboxamide variant by using the appropriate isocyanate instead of isothiocyanate.

Modular Synthesis Approach

A more recent modular approach has been reported for synthesizing 2-(het)arylpyrrolidine-1-carboxamides:

"A library of novel 2-(het)arylpyrrolidine-1-carboxamides were obtained via a modular approach based on the intramolecular cyclization/Mannich-type reaction... leading to the formation of a pyrrolinium cation. Further Mannich-type reaction of this cyclic iminium ion with various electron-rich aromatic C-nucleophiles allowed us to obtain a range of 2-arylpyrrolidine-1-carboxamides" .

This method offers advantages in terms of variability in both the aromatic moiety and substituents at the nitrogen atom.

Chemical Reactivity

N-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions that are characteristic of its functional groups.

Oxidation Reactions

The compound can undergo oxidation reactions to form corresponding N-oxide derivatives. These reactions typically employ oxidizing agents such as hydrogen peroxide or peracids.

Reduction Reactions

Reduction reactions can convert N-phenylpyrrolidine-1-carboxamide into secondary amines or other reduced forms. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution Reactions

The phenyl group in N-phenylpyrrolidine-1-carboxamide can participate in electrophilic aromatic substitution reactions:

  • Nitration reactions using nitric acid

  • Halogenation reactions using halogens (chlorine, bromine)

  • Other electrophilic substitutions depending on reaction conditions

These reactions expand the synthetic utility of N-phenylpyrrolidine-1-carboxamide as a building block for more complex molecules.

Biological Activity and Medicinal Applications

Compounds containing the pyrrolidine-1-carboxamide scaffold have demonstrated various biological activities, suggesting potential therapeutic applications.

Anticonvulsant Activity

Research has shown that N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives exhibit anticonvulsant activity:

"In present investigation a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were synthesized and were evaluated for anticonvulsant activity by using maximal electroshock seizure (MES) test in mice" .

The study found that several derivatives showed protection against MES-induced seizures, with compounds containing 4-nitrophenyl and 4-chlorophenyl substituents demonstrating particularly promising activity.

Structure-Activity Relationships

The biological activity of pyrrolidine-1-carboxamide derivatives appears to be influenced by the nature and position of substituents on the phenyl ring. For example, a recent study reported:

"The compound 3d was the most active compounds of the series showed protection against MES seizure at 30 mg/kg at 0.5 h comparable to standard drug phenytoin without any neurotoxicity. Especially, N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives with 4-nitrophenyl and 4-chlorophenyl substituent (3a and 3d) exhibited protection against MES induced seizure" .

This highlights the importance of structure-activity relationships in optimizing the biological properties of these compounds.

Comparative Analysis with Similar Compounds

Understanding how N-phenylpyrrolidine-1-carboxamide compares to structurally related compounds provides insights into the relationships between structural features and properties.

Comparison with Other Substituted Pyrrolidine Derivatives

Table 2 presents a comparison between N-phenylpyrrolidine-1-carboxamide and related compounds:

CompoundMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
N-phenylpyrrolidine-1-carboxamide190.24Base structurePotential anticonvulsant activity
N-isopropyl-3-phenylpyrrolidine-1-carboxamide232.33Isopropyl group on carboxamide nitrogen, phenyl at position 3Enhanced lipophilicity
3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide334.34Trifluoromethyl group on phenyl, phenyl at position 3Increased binding affinity to receptors
N-(4-chlorophenyl) pyrrolidine-2-carboxamide224.69Chloro substituent on phenyl, carboxamide at position 2Enhanced anticonvulsant activity

This comparison reveals how structural modifications affect the physicochemical properties and potential biological activities of these compounds.

Thioamide Analogs

The thioamide analog, N-phenylpyrrolidine-1-carbothioamide, differs from N-phenylpyrrolidine-1-carboxamide by having a sulfur atom in place of oxygen in the carboxamide group. This substitution affects the compound's properties:

"In the crystal structure, intermolecular N—H⋯S interactions are present" .

These differences in intermolecular interactions can significantly impact the compound's physical properties and biological activities.

Research Applications

N-phenylpyrrolidine-1-carboxamide and its derivatives have diverse applications in scientific research.

Synthetic Chemistry

In synthetic chemistry, N-phenylpyrrolidine-1-carboxamide serves as:

  • A building block for more complex molecules

  • A model compound for studying carboxamide chemistry

  • A precursor for various functional materials

Pharmaceutical Research

In pharmaceutical research, the compound and its derivatives have been investigated for:

  • Anticonvulsant properties

  • Potential anticancer activities

  • Antibacterial applications

  • Anti-inflammatory effects

Computational and Molecular Docking Studies

Recent research has employed computational methods to study pyrrolidine-carboxamide derivatives:

"Using the DMol 3/DFT tool in the Material Studio package, the new carboxamide structures were optimized. The HOMO-LUMO energy gap and the molecular electrostatic potential (MEP) are assessed through density functional calculations. In molecular docking, the studied compounds demonstrated good binding score values (up to −10.0 Kcal/mol) for the active site of tyrosyl-tRNA synthetase protein" .

These computational approaches provide valuable insights into the structural properties and potential biological interactions of these compounds.

Hazard TypeClassificationWarning Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

These classifications inform proper handling procedures and safety precautions when working with the compound .

Precautionary Measures

Based on the hazard classifications, the following precautionary measures are recommended:

  • Use appropriate personal protective equipment (PPE)

  • Ensure adequate ventilation when handling

  • Avoid contact with skin, eyes, and respiratory system

  • Store in a well-ventilated place

  • Keep container tightly closed

Future Research Directions

Several promising avenues for future research on N-phenylpyrrolidine-1-carboxamide and related compounds have emerged from recent studies.

Structural Modifications

Future research could focus on systematic structural modifications to:

  • Optimize biological activities

  • Improve pharmacokinetic properties

  • Enhance selectivity for specific biological targets

Biological Activity Evaluation

Additional studies on the biological activities of N-phenylpyrrolidine-1-carboxamide and its derivatives could explore:

  • Expanded anticonvulsant testing

  • More detailed anticancer screening

  • Antibacterial activity against resistant strains

  • Anti-inflammatory mechanisms

Advanced Computational Studies

Advanced computational methods could provide deeper insights into:

  • Structure-activity relationships

  • Binding modes with potential biological targets

  • Optimization of physical and chemical properties

  • Prediction of in vivo behavior

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